
4-Bromo-2-fluoro-1-nitrobenzene
Overview
Description
4-Bromo-2-fluoro-1-nitrobenzene (CAS 321-23-3) is a halogenated nitroaromatic compound with the molecular formula C₆H₃BrFNO₂ and a molecular weight of 219.997 g/mol . It exists as a pale yellow crystalline solid with a melting point of 86°C and is widely utilized as a versatile building block in organic synthesis, particularly in pharmaceutical and materials chemistry . The compound features a nitro group at position 1, fluorine at position 2, and bromine at position 4, creating a sterically and electronically distinct scaffold that facilitates nucleophilic aromatic substitution (SNAr) reactions. For example, its fluorine atom is readily displaced by amines, alcohols, or thiols under mild conditions, as demonstrated in the synthesis of intermediates for kinase inhibitors and antiproliferative agents . Its commercial availability (e.g., TCI America™, Santa Cruz Biotechnology) and high purity (>98%) further enhance its utility in industrial and academic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluoro-1-nitrobenzene can be synthesized through several methods. One common method involves the nitration of 4-bromo-2-fluorotoluene, followed by oxidation. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting nitro compound is then oxidized to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes include bromination, fluorination, and nitration reactions, followed by purification steps to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can undergo coupling reactions, such as the Sonogashira reaction, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with appropriate ligands.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Coupled Products: Coupling reactions produce various substituted aromatic compounds.
Scientific Research Applications
Synthetic Organic Chemistry
4-Bromo-2-fluoro-1-nitrobenzene serves as an important intermediate in the synthesis of various organic compounds. Its bromine and fluorine substituents provide reactive sites for further chemical transformations.
Key Synthesis Applications:
- Synthesis of Heterocycles : This compound is used in the preparation of heterocyclic compounds such as benzo[d][1,2,3]triazoles and dibenzoxazepine analogs, which exhibit significant biological activity, including sodium channel blocking properties .
- Functionalized Aromatic Compounds : It is involved in the synthesis of compounds like 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile, which can have potential applications in pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The compound's structural features allow it to interact with biological targets effectively.
Case Studies:
- Anti-inflammatory Agents : Research has indicated that derivatives of this compound can be developed into anti-inflammatory agents, contributing to the treatment of various inflammatory diseases .
- Drug Development : Its derivatives are being investigated for their efficacy in targeting specific enzymes or receptors involved in disease pathways, such as β-secretase (BACE1) for Alzheimer’s disease .
Materials Science
The compound's properties make it suitable for applications in materials science, particularly in the development of functional materials.
Applications:
- Polymer Chemistry : this compound can be used as a monomer or additive in polymer synthesis to enhance material properties such as thermal stability and mechanical strength .
- Nanomaterials : It may also play a role in the synthesis of nanomaterials where specific surface functionalities are required for applications in electronics or catalysis .
Analytical Chemistry
The compound is utilized in analytical chemistry for developing methods to detect and quantify various substances.
Applications:
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-1-nitrobenzene involves its participation in various chemical reactions. The nitro group is a strong electron-withdrawing group, which makes the compound reactive towards nucleophiles. The bromine and fluorine atoms also influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, physical properties, and applications of 4-bromo-2-fluoro-1-nitrobenzene are influenced by its substituent arrangement. Below is a systematic comparison with structurally related compounds:
Positional Isomers
Key Differences :
- The nitro group’s position (1 vs. 4) in this compound vs. 1-bromo-2-fluoro-4-nitrobenzene significantly impacts electronic effects. The nitro group at position 1 in the former activates the fluorine at position 2 for displacement, whereas the nitro group at position 4 in the latter may direct substitutions to other positions .
Halogen-Substituted Variants
Key Differences :
- However, chlorine’s larger size may sterically hinder substitutions compared to fluorine .
- The methoxy group in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene introduces electron-donating effects, which could deactivate the ring for electrophilic attacks but stabilize intermediates in multi-step syntheses .
Functional Derivatives
Key Differences :
- Reduction of nitro groups to amines (e.g., 4-bromo-1,2-diaminobenzene) transforms the compound into a diamine, expanding its utility in materials science .
- Substitution of fluorine with methylamine (e.g., 5-bromo-N-methyl-2-nitroaniline) generates bioactive intermediates for kinase inhibitors, leveraging the amine’s nucleophilicity and hydrogen-bonding capacity .
Reaction Case Studies
SNAr with Amines :
- Cross-Coupling Reactions: Suzuki coupling of this compound with pyrazoleboronic esters enables access to fused heterocycles for kinase inhibitors . The diamine derivative (4-bromo-1,2-diaminobenzene) participates in coordination chemistry, forming complexes with transition metals .
Biological Activity
4-Bromo-2-fluoro-1-nitrobenzene is an aromatic compound with significant potential in various biological applications. Its unique structure, characterized by a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring, suggests diverse interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C6H3BrFNO2
- Molecular Weight : Approximately 234.02 g/mol
- Physical Properties :
- Boiling Point : 240-241 °C
- Melting Point : 18-19 °C
- Density : 1.786 g/mL at 25 °C
This compound exhibits biological activity primarily through its interaction with enzymes and cellular components. Notably, it has been studied for its role as an inhibitor in enzyme-catalyzed reactions involving nitroreductases. These enzymes convert nitro groups into amines, leading to the formation of reactive intermediates that can affect cellular signaling and metabolic pathways .
Enzyme Interaction
The compound's nitro group is crucial for its reactivity. Upon reduction by nitroreductases, it may generate reactive species that can modify proteins and nucleic acids, potentially influencing gene expression and apoptosis . This property suggests its utility in pharmacological applications where modulation of cellular processes is desired.
Anticancer Potential
The anticancer activity of nitroaromatic compounds has been documented extensively. For example, similar compounds have been evaluated for their ability to induce apoptosis in cancer cells through oxidative stress mechanisms . The potential of this compound in this context remains an area for further investigation.
Study on Nitroreductase Inhibition
A study focusing on the inhibition of nitroreductases by various nitroaromatic compounds highlighted the potential of this compound as a lead compound for developing new inhibitors. The study reported that modifications to the nitro group significantly impacted the inhibitory efficacy against specific nitroreductases .
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | TBD | Inhibition of nitroreductase activity |
Nitrofurantoin | 10 | Disruption of bacterial DNA synthesis |
Metronidazole | 5 | Generation of reactive intermediates causing cell death |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-2-fluoro-1-nitrobenzene, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or halogen-exchange reactions. To optimize yields, employ factorial design to test variables like temperature (80–120°C), nitration agent concentration (e.g., HNO₃/H₂SO₄ ratio), and reaction time (2–8 hours). Monitor intermediates using TLC and characterize products via ¹H/¹³C NMR (δ ~7.5–8.5 ppm for aromatic protons) and HPLC (>98% purity) .
Q. How should purification be conducted to isolate this compound while minimizing decomposition?
- Methodological Answer : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5 to 80:20). For thermally sensitive batches, avoid high-temperature distillation; instead, employ recrystallization in ethanol/water (yielding ~85% purity). Confirm stability via FT-IR (nitro group absorption at ~1520 cm⁻¹) and GC-MS (m/z 219.99 for [M]⁺) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, safety goggles, respirators) due to hazards (H301: toxic if swallowed; H315: skin irritation). Store in flame-resistant cabinets (flash point: 92.2°C) away from reductants. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Conduct risk assessments using SDS guidelines .
Q. How can researchers resolve discrepancies in reported physical data (e.g., molecular weight, CAS number) for this compound?
- Methodological Answer : Cross-validate data using authoritative databases (e.g., PubChem, Reaxys). For example, CAS 364-73-8 ( ) and CAS 321-23-3 ( ) may denote positional isomers. Confirm via X-ray crystallography or computational modeling (DFT) to assign substituent positions unambiguously .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, F, NO₂) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The meta-directing nitro group deactivates the ring, while ortho/para-directing bromine enhances electrophilicity. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS and compare with DFT-predicted Fukui indices .
Q. What analytical strategies differentiate this compound from its structural isomers (e.g., 4-Bromo-1-fluoro-2-nitrobenzene)?
- Methodological Answer : Combine 2D NMR (NOESY for spatial proximity) and high-resolution mass spectrometry (HRMS; error <2 ppm). For example, the ¹⁹F NMR chemical shift varies significantly (~δ -110 ppm for fluorine adjacent to nitro vs. δ -105 ppm in other isomers) .
Q. How can this compound serve as a precursor in multi-step syntheses of bioactive molecules (e.g., kinase inhibitors)?
- Methodological Answer : Convert it to benzonorbornadiene derivatives via Diels-Alder reactions for strained intermediates. For IKK2 inhibitors (e.g., AZD3264), perform Buchwald-Hartwig amination with tert-butyl carbamate, followed by deprotection and cyclization. Validate intermediates using XRD and biological assays .
Q. What mechanistic insights can be gained from studying its photodegradation or thermal decomposition?
Properties
IUPAC Name |
4-bromo-2-fluoro-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCWSOYHHXXWSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382608 | |
Record name | 4-Bromo-2-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321-23-3 | |
Record name | 4-Bromo-2-fluoro-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluoro-1-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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